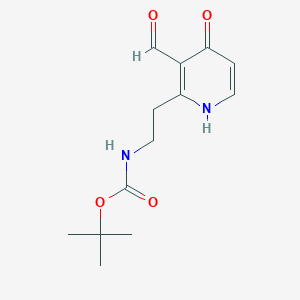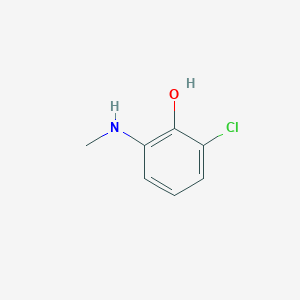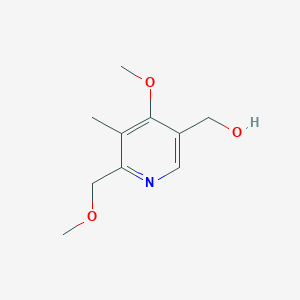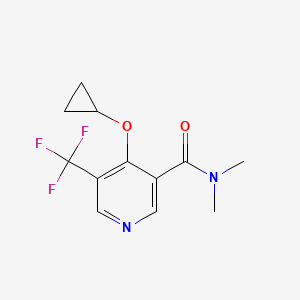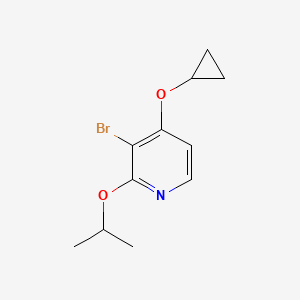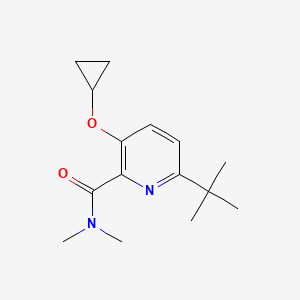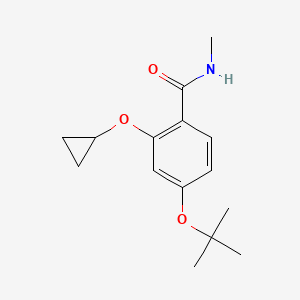
2-(Piperidin-1-YL)-2-(pyridin-4-YL)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperidin-1-YL)-2-(pyridin-4-YL)acetonitrile is an organic compound that features a piperidine ring and a pyridine ring connected through an acetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-1-YL)-2-(pyridin-4-YL)acetonitrile typically involves the reaction of 4-cyanopyridine with piperidine under specific conditions. One common method includes:
Reactants: 4-cyanopyridine and piperidine.
Solvent: Anhydrous ethanol or another suitable solvent.
Catalyst: A base such as potassium carbonate.
Temperature: The reaction is usually carried out at reflux temperature.
Time: The reaction mixture is stirred for several hours until completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Piperidin-1-YL)-2-(pyridin-4-YL)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Piperidin-1-YL)-2-(pyridin-4-YL)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine and pyridine rings can engage in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 2-(Piperidin-1-YL)-2-(pyridin-3-YL)acetonitrile
- 2-(Piperidin-1-YL)-2-(pyridin-2-YL)acetonitrile
- 2-(Morpholin-4-YL)-2-(pyridin-4-YL)acetonitrile
Comparison:
- Structural Differences: The position of the pyridine ring nitrogen atom can significantly influence the compound’s reactivity and binding properties.
- Unique Features: 2-(Piperidin-1-YL)-2-(pyridin-4-YL)acetonitrile is unique due to its specific substitution pattern, which may confer distinct pharmacological or chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H15N3 |
|---|---|
Molekulargewicht |
201.27 g/mol |
IUPAC-Name |
2-piperidin-1-yl-2-pyridin-4-ylacetonitrile |
InChI |
InChI=1S/C12H15N3/c13-10-12(11-4-6-14-7-5-11)15-8-2-1-3-9-15/h4-7,12H,1-3,8-9H2 |
InChI-Schlüssel |
HACREUNPAXWLDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(C#N)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


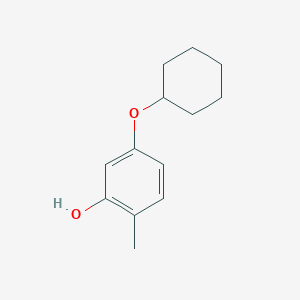
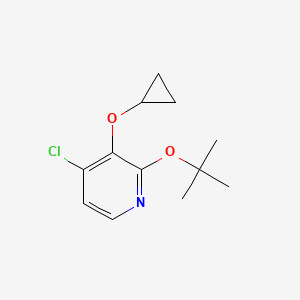
![Ethyl [(1-cyano-2-phenylethyl)amino]acetate](/img/structure/B14834858.png)
![Tert-butyl [(3-acetyl-5-fluorophenyl)amino]methylcarbamate](/img/structure/B14834860.png)
